2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide
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Overview
Description
2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide is a chemical compound with the molecular formula C8H10BrN2O2·2HBr It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide typically involves the bromination of pyridine derivatives followed by amination and subsequent reactions to introduce the propanoic acid moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Propanoic Acid Moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyridine ring or the propanoic acid moiety.
Scientific Research Applications
2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its ability to interact with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications includes studies on its effects on specific biological pathways and its potential as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials and chemicals, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide can be compared with other similar compounds, such as:
2-amino-3-(2-bromopyridin-4-yl)propanoic acid dihydrobromide: This compound has a similar structure but with the bromine atom in a different position on the pyridine ring.
2-amino-6-bromopyridine: This compound lacks the propanoic acid moiety but shares the brominated pyridine structure.
3-amino-6-bromopyridine: Similar to 2-amino-6-bromopyridine but with the amino group in a different position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the amino and propanoic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2411195-51-0 |
---|---|
Molecular Formula |
C8H11Br3N2O2 |
Molecular Weight |
406.9 |
Purity |
95 |
Origin of Product |
United States |
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